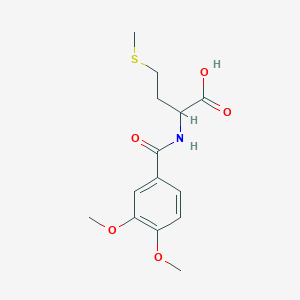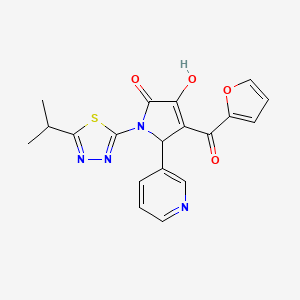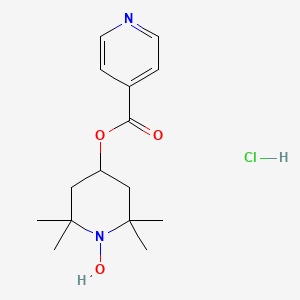![molecular formula C29H21N3O2 B4057547 4-[4-(2-phenyl-4-quinazolinyl)phenyl]-4-azatricyclo[5.2.1.0~2,6~]dec-8-ene-3,5-dione](/img/structure/B4057547.png)
4-[4-(2-phenyl-4-quinazolinyl)phenyl]-4-azatricyclo[5.2.1.0~2,6~]dec-8-ene-3,5-dione
Übersicht
Beschreibung
4-[4-(2-phenyl-4-quinazolinyl)phenyl]-4-azatricyclo[5.2.1.0~2,6~]dec-8-ene-3,5-dione is a useful research compound. Its molecular formula is C29H21N3O2 and its molecular weight is 443.5 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 443.16337692 g/mol and the complexity rating of the compound is 812. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Chemical Fixation of Carbon Dioxide
One notable application of quinazoline derivatives is in the field of chemical fixation of carbon dioxide. Researchers have investigated the use of organic superbase-functionalized magnetic Fe3O4 to catalyze the fixation of CO2 with 2-aminobenzonitriles, leading to the synthesis of quinazoline-2,4(1H,3H)-diones. This process showcases an efficient and recyclable magnetic heterogeneous catalyst for the synthesis of various quinazoline-2,4(1H,3H)-diones, offering a promising approach to utilizing CO2 as a raw material in organic synthesis (Zhao et al., 2014).
Pharmacological Activities
Another area of research involves the pharmacological activities of quinazoline derivatives. A study on urea and thiourea derivatives of 4-azatricyclo[5.2.1.0(2,6)]dec-8-ene-3,5-dione reported their evaluation for pharmacological activity on the central nervous system (CNS) in animal models, cytotoxicity, anti-HIV-1 activity in MT-4 cells, and antimicrobial activity against various bacteria and fungi (Struga et al., 2007).
Synthesis and Characterization
The synthesis and characterization of derivatives have also been extensively explored. For instance, reactions of 4-amino-4-azatricyclo[5.2.1.0(2,6-endo)]dec-8-ene-3,5-dione with dicarboxylic acid anhydrides led to the preparation of hydrazido acids and bis-imides, demonstrating the compound's versatility in organic synthesis (Kas’yan et al., 2007). Additionally, the conversion of 2-thioxo-2,3-dihydroquinazolin-4(1H)-ones into corresponding quinazoline-2,4(1H,3H)-diones has been reported, emphasizing the synthetic utility of quinazoline derivatives in creating structurally complex molecules (El-Azab et al., 2021).
Antimalarial Activity
Quinazolin-2,4-dione derivatives have been synthesized and evaluated for their potential as antimalarial agents. An in silico molecular docking study highlighted the promising antimalarial activity of these compounds, particularly against Plasmodium falciparum, indicating their potential for developing new antimalarial therapies (Abdelmonsef et al., 2020).
Eigenschaften
IUPAC Name |
4-[4-(2-phenylquinazolin-4-yl)phenyl]-4-azatricyclo[5.2.1.02,6]dec-8-ene-3,5-dione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C29H21N3O2/c33-28-24-19-10-11-20(16-19)25(24)29(34)32(28)21-14-12-17(13-15-21)26-22-8-4-5-9-23(22)30-27(31-26)18-6-2-1-3-7-18/h1-15,19-20,24-25H,16H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WCFYCOJUSOUJHW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2C=CC1C3C2C(=O)N(C3=O)C4=CC=C(C=C4)C5=NC(=NC6=CC=CC=C65)C7=CC=CC=C7 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C29H21N3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
443.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![1-(4-morpholinyl)-4-[4-(4-morpholinyl)-3-nitrophenyl]phthalazine](/img/structure/B4057477.png)
![1-[4-(5-bromo-2-methoxyphenyl)-6-phenyl-2-thioxo-1,2,3,4-tetrahydro-5-pyrimidinyl]ethanone](/img/structure/B4057490.png)

![methyl 5-[(4-phenyl-1-piperazinyl)methyl]-2-furoate](/img/structure/B4057507.png)
![N-[(1-adamantylamino)carbonothioyl]-3-chloro-1-benzothiophene-2-carboxamide](/img/structure/B4057509.png)
![1-cycloheptyl-4-[(1H-imidazol-4-ylmethyl)amino]-2-pyrrolidinone](/img/structure/B4057512.png)


![2-oxo-N-[3-(trifluoromethyl)phenyl]-1-oxaspiro[4.5]decane-4-carboxamide](/img/structure/B4057524.png)
![4-benzyl-1-{[1-(4-nitrobenzoyl)-4-piperidinyl]carbonyl}piperidine](/img/structure/B4057528.png)
![2-[(4,6-diamino-2-pyrimidinyl)thio]-N-(4-methoxyphenyl)propanamide](/img/structure/B4057537.png)
![N-[(6-methoxy-1,3-benzodioxol-5-yl)methyl]-N-(3-phenylprop-2-yn-1-yl)prop-2-en-1-amine](/img/structure/B4057539.png)

acetate](/img/structure/B4057555.png)
